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Compound of Interest

tert-Butyl (3-
Compound Name:
formylphenyl)carbamate

Cat. No.: B112115

An In-Depth Technical Guide to tert-Butyl (3-formylphenyl)carbamate for Advanced
Research Applications

Foreword: Unveiling a Versatile Bifunctional
Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic
use of bifunctional building blocks is paramount for the efficient construction of complex
molecular architectures. Tert-butyl (3-formylphenyl)carbamate, a molecule possessing both
a protected amine and a reactive aldehyde on a central phenyl ring, represents a quintessential
example of such a scaffold. The tert-butyloxycarbonyl (Boc) group offers robust protection for
the aniline nitrogen, stable under a wide range of nucleophilic and basic conditions, yet readily
removable under acidic treatment. Concurrently, the formyl (aldehyde) group at the meta-
position serves as a versatile chemical handle for a myriad of transformations, including
reductive aminations, Wittig reactions, and nucleophilic additions. This guide provides an in-
depth exploration of the physical, chemical, and spectroscopic properties of this compound,
alongside field-proven protocols and safety guidelines, to empower researchers in leveraging
its full synthetic potential.

Chapter 1: Core Physicochemical and Structural
Characteristics
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A thorough understanding of a reagent's fundamental properties is the bedrock of its effective
application. Tert-butyl (3-formylphenyl)carbamate is a stable, solid material under standard
laboratory conditions, facilitating its handling and storage.

Molecular Structure

The compound's structure features a delicate balance of functional groups that dictate its
reactivity. The electron-withdrawing nature of the formyl group influences the electronic
properties of the aromatic ring, while the bulky Boc-protecting group provides steric shielding
and modulates the nucleophilicity of the amine.

Figure 1: Molecular Structure of tert-Butyl (3-formylphenyl)carbamate

Core Physical Properties

The key physicochemical properties are summarized below for quick reference. These values
are critical for experimental design, including solvent selection, reaction temperature, and
purification strategy.
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Property Value Reference(s)

CAS Number 176980-36-2 [1]

Molecular Formula C12H15NOs [2]

Molecular Weight 221.25 g/mol [2]
White to off-white

Appearance ] ) [3]
solid/crystalline powder

Melting Point 88 -89 °C [3]

N ) 290.6 °C at 760 mmHg

Boiling Point ) N/A
(Predicted)
Soluble in polar organic

N solvents (e.g., EtOH, Acetone,

Solubility ] N/A
CHCIs, DCM, THF). Slightly
soluble in water.
JEUBPGIHGQWLAJ-

InChl Key N/A

UHFFFAOYSA-N

Chapter 2: Spectroscopic Profile & Characterization

Structural confirmation is a non-negotiable step in synthesis. The following data provides the

expected spectroscopic fingerprint for tert-Butyl (3-formylphenyl)carbamate, enabling

unambiguous identification and purity assessment.

Proton Nuclear Magnetic Resonance (*H NMR)

The *H NMR spectrum provides a clear map of the proton environments within the molecule.

The aldehydic proton is the most downfield and diagnostic signal, appearing as a singlet

around 9.97 ppm. The aromatic region shows a characteristic pattern for a 1,3-disubstituted

benzene ring. The large singlet at 1.54 ppm, integrating to nine protons, is the unmistakable

signature of the tert-butyl group.
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Chemical Shift o . .
Multiplicity Integration Assignment Reference(s)
(3) ppm
_ Aldehyde (-H-
9.97 Singlet (s) 1H [4]
C=0)
7.93 Singlet (s) 1H Aromatic (Ar-H) [4]
7.64 Doublet (d) 1H Aromatic (Ar-H) [4]
7.50 Triplet (t) 1H Aromatic (Ar-H) [4]
7.29 Doublet (d) 1H Aromatic (Ar-H)  [4]
6.89 Singlet (s) 1H Amine (-NH-) (4]
_ tert-Butyl (-
1.54 Singlet (s) 9H [4]
C(CHs3)3)
Spectrum
recorded in
CDCIls at 400
MHz.

Carbon Nuclear Magnetic Resonance (**C NMR)

While specific, experimentally-derived 3C NMR data is not readily available in published

literature, the chemical shifts can be reliably predicted based on the functional groups present.

These predictions are invaluable for confirming the carbon skeleton.
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Predicted Chemical Shift (8) ppm

Carbon Assignment

~192 Aldehyde Carbonyl (C=0)
~153 Carbamate Carbonyl (N-C=0)
~139 Aromatic (Ar-C-N)

~137 Aromatic (Ar-C-CHO)

~130 Aromatic (Ar-CH)

~125 Aromatic (Ar-CH)

~122 Aromatic (Ar-CH)

~118 Aromatic (Ar-CH)

~81 Quaternary Carbon (-C(CHs)3)
~28 Methyl Carbons (-C(CHs)3)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key carbonyl

and amine functional groups. The spectrum is expected to be dominated by strong C=0

stretching vibrations.

Predicted Wavenumber ] .
Vibration Type

Functional Group

(cm™)

~3360 N-H Stretch Carbamate

~2980 C-H Stretch Aliphatic (tert-Butyl)
~2830, ~2730 C-H Stretch (Fermi Doublet) Aldehyde

~1715 C=0 Stretch Carbamate

~1695 C=0 Stretch Aromatic Aldehyde
~1600, ~1480 C=C Stretch Aromatic Ring
~1250, ~1160 C-N/ C-O Stretch Carbamate
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through
fragmentation patterns.

Parameter Value
Molecular Weight 221.25
Exact Mass 221.1052
Predicted [M+H]* 222.1125
Predicted [M+Na]* 244.0944

Loss of isobutylene (CaHs) from the Boc group
Key Fragmentation (m/z 165); Loss of the entire Boc group
(CsH902) (m/z 122).

Chapter 3: Synthesis and Purification Protocols

The synthesis of tert-butyl (3-formylphenyl)carbamate can be approached from multiple
reliable routes. The choice of method often depends on the availability of starting materials and
desired scale. Here, we detail two field-proven protocols.

Protocol A: Boc Protection of 3-Aminobenzaldehyde

This is the most direct approach, relying on the reaction between a commercially available
amine and Di-tert-butyl dicarbonate (Boc20). The key to success is controlling the reaction
conditions to ensure selective mono-protection of the amine without side reactions involving the
aldehyde.

Figure 2: Workflow for Synthesis via Boc Protection

Step-by-Step Methodology:

o Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-
aminobenzaldehyde (1.0 eq).
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 Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as
tetrahydrofuran (THF) or dichloromethane (DCM), at a concentration of approximately 0.5 M.

e Reagent Addition: To the stirring solution, add Di-tert-butyl dicarbonate (1.1 eq) portion-wise
at room temperature. Rationale: Adding the Bocz0 slowly helps to control any potential
exotherm and ensures efficient mixing.

o Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

e Quenching & Work-up: Upon completion, concentrate the reaction mixture under reduced
pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCI,
saturated NaHCOs solution, and brine. Rationale: The acid wash removes any unreacted
amine, while the base wash removes acidic byproducts.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate in vacuo to yield the crude product.

 Purification: Purify the crude solid by flash column chromatography (eluting with a
hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexane) to afford the pure product.

Protocol B: Oxidation of a Benzylic Alcohol

This alternative route is useful if starting from (3-aminophenyl)methanol. The synthesis involves
a two-step process: Boc protection of the amine followed by a mild oxidation of the benzylic
alcohol to the aldehyde.

Step-by-Step Methodology:

e Boc Protection: Protect the amine of (3-aminophenyl)methanol (1.0 eq) using Di-tert-butyl
dicarbonate (1.2 eq) in THF as described in Protocol A, Step 1-4, to yield tert-butyl (3-
(hydroxymethyl)phenyl)carbamate. Purify as necessary.[1]

o Oxidation Setup: Dissolve the resulting alcohol, tert-butyl (3-
(hydroxymethyl)phenyl)carbamate (1.0 eq), in 1,2-dichloroethane (DCE).[1]
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» Oxidant Addition: To the solution, add activated manganese dioxide (MnO32) (10 eq).
Rationale: MnO: is a mild and selective oxidant for benzylic alcohols. A large excess is
required as it is a heterogeneous surface-mediated reaction, ensuring the reaction goes to
completion without over-oxidation to the carboxylic acid.[1]

o Reaction: Stir the suspension vigorously at ambient temperature for 2-3 days. Monitor the
reaction by TLC.

« Filtration and Purification: Upon completion, filter the reaction mixture through a pad of
Celite® to remove the solid MnO2 and its byproducts. Wash the pad thoroughly with DCM.
Concentrate the filtrate and purify the residue by column chromatography as described in
Protocol A, Step 7.[1]

Chapter 4: Chemical Reactivity & Synthetic
Applications

The synthetic utility of tert-butyl (3-formylphenyl)carbamate stems from the orthogonal
reactivity of its two functional groups. The Boc-protected amine is stable to most nucleophilic
and basic conditions, allowing the aldehyde to be modified selectively. Conversely, the
aldehyde is stable to the acidic conditions required for Boc deprotection.

tert-Butyl
(3-formylphenyl)carbamate

Aldehyde Reactions Boc-Grpup Reactions

Reductive Amination Wittig Reaction Deprotection
(R-NHz, NaBH(OACc)3) (PhsP=CHR) (TFA or HCI)
Secondary/Tertiary Amine Product Alkene Product 3-Aminobenzaldehyde

Click to download full resolution via product page
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Figure 3: Key Reactivity Pathways

Transformations of the Aldehyde Group

o Reductive Amination: This is one of the most powerful applications. The aldehyde can react
with a primary or secondary amine to form an imine/iminium ion intermediate, which is then
reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAC)3).
This one-pot reaction is a cornerstone of drug discovery for building C-N bonds. This
compound has been used in this capacity for the synthesis of UDP-glucuronosyltransferase
1A inhibitors.[5]

o Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the
aldehyde to form secondary alcohols, providing a route to elaborate the carbon skeleton.

o Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde
into an alkene, offering a reliable method for C=C bond formation with control over
stereochemistry.

» Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like
potassium permanganate or reduced to a primary alcohol with sodium borohydride.

Deprotection of the Boc-Amine

The Boc group is reliably cleaved under acidic conditions. Treatment with trifluoroacetic acid
(TFA) in DCM at room temperature, or with HCI in an alcohol or dioxane, efficiently liberates the
free amine. This unmasks the 3-aminobenzaldehyde core, which can then participate in
subsequent reactions such as amide bond formation or further functionalization.

Application in Drug Discovery

This building block is prominently featured in the synthesis of advanced therapeutic agents. For
example, it has been utilized as a key intermediate in the development of covalent inhibitors for
histone lysine demethylase KDM5A, a target in cancer therapy. It also serves as a precursor for
creating complex linkers used in antibody-drug conjugates (ADCs), highlighting its importance
in the field of targeted cancer treatment.[1]

Chapter 5: Safety, Handling, and Storage
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Adherence to strict safety protocols is mandatory when working with any chemical reagent.

H | Identification & GHS Classificati

Hazard Class GHS Pictogram Signal Word Hazard Statement

Acute Toxicity, Oral GHSO06 (Skull and H301: Toxic if
Danger

(Category 3) Crossbones) swallowed

Skin Irritation GHSO07 (Exclamation ) H315: Causes skin
Warning o

(Category 2) Mark) irritation

Eye Irritation GHSO07 (Exclamation ] H319: Causes serious
Warning o

(Category 2A) Mark) eye irritation

Specific Target Organ GHSO07 (Exclamation ] H335: May cause

- Warning . o
Toxicity Mark) respiratory irritation

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust.

o Personal Protective Equipment:
o Eye Protection: Wear chemical safety goggles or a face shield.

o Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for
integrity before use.

o Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

e Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or
smoke in the laboratory.

Storage and Stability

» Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For
long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is
recommended.
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e Incompatibilities: Keep away from strong oxidizing agents.

e Decomposition: Hazardous decomposition products upon combustion include carbon
monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

Tert-butyl (3-formylphenyl)carbamate is a high-value building block whose utility is defined
by the strategic placement of its orthogonal functional groups. Its stability, predictable reactivity,
and well-defined properties make it an indispensable tool for researchers and drug
development professionals. By understanding its characteristics and applying the robust
protocols outlined in this guide, scientists can confidently integrate this compound into their
synthetic strategies to accelerate the discovery and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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